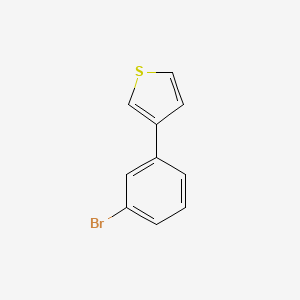

3-(3-Bromophenyl)thiophene

Description

Contextual Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science

Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, is a structural motif present in numerous pharmaceuticals and biologically active compounds. bohrium.com Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. rasayanjournal.co.in Beyond medicine, the thiophene ring is a fundamental component in the development of organic semiconductors. researchgate.net Its π-electron rich system facilitates charge transport, making oligo- and polythiophenes essential materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comrsc.org The ability to easily modify the thiophene core allows chemists to fine-tune the electronic and physical properties of these materials. researchgate.net

Role of Halogenated Thiophenes as Versatile Building Blocks

The strategic placement of halogen atoms, such as bromine or chlorine, on thiophene rings transforms them into highly versatile synthetic intermediates. jcu.edu.au Halogenated thiophenes are crucial precursors for constructing more complex molecular architectures through a variety of cross-coupling reactions. jcu.edu.au Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Kumada couplings are frequently employed to form new carbon-carbon bonds at the site of the halogen. scispace.comnih.gov This methodology is a cornerstone for the synthesis of aryl-substituted thiophenes, which are pivotal for creating advanced materials and drug candidates. rasayanjournal.co.injcu.edu.au The halogen atom not only serves as a reactive handle for these coupling reactions but also influences the electronic nature and stability of the molecule. scispace.com

Specific Focus on 3-(3-Bromophenyl)thiophene in Contemporary Chemical Literature

Within the broad class of halogenated phenylthiophenes, This compound (CAS Number: 20608-84-8) emerges as a specific building block for advanced organic synthesis. sigmaaldrich.combldpharm.com This compound features a thiophene ring connected to a brominated phenyl ring at the 3-position of both rings. This specific isomeric arrangement provides a distinct spatial and electronic profile for use in creating targeted molecular structures.

While extensive studies dedicated solely to this compound are not abundant in the literature, its role is understood through the well-established reactivity of its constituent parts. It is primarily recognized as a valuable intermediate, available commercially for researchers to build more complex molecules. sigmaaldrich.comfluorochem.co.uk Its structure allows for selective functionalization; the bromine atom serves as a primary site for cross-coupling reactions, enabling the introduction of a wide variety of organic groups.

A likely and common method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful palladium-catalyzed method can form the C-C bond between the two aromatic rings. For instance, the reaction could proceed between 3-thienylboronic acid and 1,3-dibromobenzene (B47543) or, alternatively, between 3-bromothiophene (B43185) and 3-bromophenylboronic acid. mdpi.comottokemi.com A study on the micellar Suzuki cross-coupling between 3-thienyl boronic acid and 3-bromoaniline, a structurally similar substrate, highlights the feasibility and efficiency of forming this type of 3,3'-linkage under modern, environmentally conscious conditions. mdpi.com

Once synthesized, the utility of this compound lies in its potential for subsequent chemical transformations. The bromine atom can be further functionalized, for example, via another cross-coupling reaction to create terphenyl-like systems or more extended conjugated structures for materials science applications. In one reported study investigating cyclo-oxidation reactions, the related compound bis(3‐bromophenyl)thiophene was found to be unreactive under specific acidic conditions, indicating how the substituent's position can influence the reactivity of the thiophene core. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20608-84-8 | sigmaaldrich.combldpharm.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₇BrS | bldpharm.com |

| Molecular Weight | 239.14 g/mol | sigmaaldrich.com |

| Common Synonyms | 3-(3-Bromo-phenyl)-thiophene | fluorochem.co.uk |

Table 2: Representative Synthesis via Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System (Example) | Product | Reference(s) |

| 3-Thienylboronic acid | 1,3-Dibromobenzene | Pd(dtbpf)Cl₂ / Base | This compound | mdpi.com |

| 3-Bromothiophene | 3-Bromophenylboronic acid | Pd(OAc)₂ / JohnPhos / Base | This compound | nih.gov |

Synthetic Routes to this compound: A Detailed Overview

The synthesis of this compound, a significant heterocyclic compound in materials science and pharmaceutical research, is achievable through a variety of modern synthetic methodologies. These approaches primarily rely on palladium-catalyzed cross-coupling reactions and the use of organometallic reagents, offering versatile pathways to this key structural motif. This article provides a focused examination of the principal synthetic strategies for obtaining this compound and its precursors, detailing the reaction protocols and research findings for each method.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTNNCCVVGSEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization Strategies of 3 3 Bromophenyl Thiophene

Diverse Cross-Coupling Reactivity at Bromine and Thiophene (B33073) Positions

The bromine atom on the phenyl ring and the C-H bonds of the thiophene ring in 3-(3-bromophenyl)thiophene serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. mdpi.comyoutube.com In the case of this compound, the bromine atom readily participates in Suzuki-Miyaura coupling reactions with various boronic acids or their derivatives. mdpi.commdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2, and requires a base. researchgate.net This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The bromine atom of this compound can undergo Heck coupling with various olefins, providing a direct route to stilbene-like derivatives. beilstein-journals.orgacs.orgrsc.org The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.gov

Sonogashira Coupling: This reaction is a powerful tool for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.orgacsgcipr.org The bromine atom in this compound can be efficiently coupled with a wide range of primary and secondary amines, including anilines and various heterocyclic amines, to produce the corresponding N-aryl derivatives. acs.orgnih.govorgsyn.orgresearchgate.net This reaction is of significant importance in the synthesis of pharmaceuticals and organic electronic materials.

Table 1: Overview of Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(OAc)2), Base | C-C |

| Heck | Alkenes | Pd catalyst, Base | C-C (alkene) |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amines | Pd catalyst, Ligand, Base | C-N |

Electrophilic Substitution and C-H Functionalization of the Thiophene Core

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov Furthermore, modern synthetic methods allow for the direct functionalization of the C-H bonds of the thiophene core.

Electrophilic Aromatic Substitution: The thiophene ring readily undergoes electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. researchgate.net The position of substitution is directed by the 3-phenyl substituent. Due to the electron-donating nature of the sulfur atom, substitution typically occurs at the C2 and C5 positions of the thiophene ring, which are activated towards electrophilic attack.

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. clockss.orgresearchgate.net For this compound, direct C-H arylation of the thiophene ring can be achieved using palladium or other transition metal catalysts. clockss.orgresearchgate.netnih.gov This approach allows for the introduction of aryl groups at specific positions of the thiophene ring, depending on the directing group and reaction conditions. For 3-substituted thiophenes, regioselective C-H activation can often be achieved at the less sterically hindered C5 position. clockss.org

Table 2: Functionalization of the Thiophene Core

| Reaction Type | Reagent/Catalyst | Position of Functionalization (Typical) |

|---|---|---|

| Halogenation | NBS, NCS, I2 | C2, C5 |

| Nitration | HNO3/H2SO4 | C2, C5 |

| Sulfonation | H2SO4 | C2, C5 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C2, C5 |

| Direct C-H Arylation | Aryl halide, Pd catalyst | C2, C5 |

Derivatization Pathways and Scaffold Modification

The dual reactivity of this compound allows for a multitude of derivatization pathways, enabling the synthesis of a diverse range of molecular scaffolds. nih.gov These derivatives have found applications in medicinal chemistry and materials science. nih.govresearchgate.netnih.govacs.org

By combining the cross-coupling reactions at the bromine position with functionalization of the thiophene ring, a wide array of complex molecules can be constructed. For instance, a Suzuki-Miyaura coupling can be performed on the bromophenyl group, followed by an electrophilic substitution on the thiophene ring. Alternatively, the sequence of reactions can be reversed. This modular approach allows for the systematic modification of the molecular structure to fine-tune its properties for specific applications. The synthesis of thiophene derivatives is a significant area of research due to their wide range of biological activities. mdpi.com

Redox Reactions in Thiophene-Containing Compounds

The sulfur atom in the thiophene ring can participate in redox reactions, although the aromaticity of the ring makes it relatively stable. wikipedia.org

Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. semanticscholar.orgnih.govacs.orgresearchgate.net These reactions typically require strong oxidizing agents such as peroxy acids. The resulting S-oxides and S,S-dioxides are less aromatic and can undergo subsequent reactions, such as Diels-Alder cycloadditions. researchgate.netsemanticscholar.org The oxidation of thiophenes can be influenced by the substituents on the ring. acs.org

Reduction: The thiophene ring can be reduced under certain conditions, although this is generally more challenging than the reduction of less aromatic systems. Catalytic hydrogenation can lead to the saturation of the thiophene ring to form a tetrahydrothiophene derivative. Reductive desulfurization, for example using Raney nickel, can be used to remove the sulfur atom and produce an alkyl chain, which can be a useful synthetic transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Bromophenyl Thiophene

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the compound, revealing characteristic absorptions corresponding to specific bond types and functional groups.

For 3-(3-Bromophenyl)thiophene, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural components:

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on both the thiophene (B33073) and bromophenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. For thiophene derivatives, characteristic ring stretching bands are often observed near 1590 cm⁻¹ and 1400 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds produce signals in the fingerprint region (below 1300 cm⁻¹). Specifically, C-H in-plane bending for thiophenes can be found between 1283-909 cm⁻¹, while out-of-plane bending occurs in the 832-710 cm⁻¹ range.

C-S Stretching: The stretching of the carbon-sulfur bond within the thiophene ring is a key indicator, with bands appearing in the 840-600 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond on the phenyl ring typically results in a strong absorption in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1600 - 1400 |

| C-H In-Plane Bending | 1300 - 1000 |

| C-H Out-of-Plane Bending | 900 - 700 |

| C-S Stretch (Thiophene) | 840 - 600 |

Note: The exact peak positions can be influenced by the specific chemical environment and molecular conformation.

FT-Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, making it particularly useful for analyzing the carbon-carbon bonds in aromatic rings.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are often more prominent than in the FT-IR spectrum. Key expected signals include intense bands for the C=C stretching of the thiophene and phenyl rings. The C-S stretching vibration within the thiophene ring also gives a characteristic Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the protons on the thiophene and bromophenyl rings resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

The expected ¹H NMR spectrum would show distinct signals for each of the seven protons. The chemical shifts are influenced by the electronic effects of the sulfur atom in the thiophene ring and the bromine atom on the phenyl ring. The coupling between adjacent protons (spin-spin coupling) results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which allows for the assignment of each proton to its specific position on the rings.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene Ring Protons | ~7.1 - 7.5 | Multiplets |

Note: Spectra are typically recorded in a deuterated solvent like CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The aromatic carbons of both the thiophene and phenyl rings resonate in the downfield region, typically between 115 and 150 ppm.

The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity. The carbons of the thiophene ring will also have characteristic shifts due to the influence of the sulfur heteroatom. The quaternary carbons (those not bonded to any hydrogen) typically show weaker signals.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Carbons | ~120 - 145 |

| Bromophenyl Ring Carbons | ~122 - 143 |

| Carbon bonded to Bromine (C-Br) | ~122 |

Note: Spectra are proton-decoupled to simplify the spectrum to single lines for each carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₇BrS), the molecular weight is approximately 239.14 g/mol . A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 238 and 240. This characteristic isotopic pattern is definitive for the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of the bromine atom (loss of 79/81 Da) or cleavage of the bond between the two aromatic rings.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₁₀H₇⁷⁹BrS]⁺ | 238 | Molecular Ion (M⁺) |

| [C₁₀H₇⁸¹BrS]⁺ | 240 | Molecular Ion (M+2)⁺ |

| [C₁₀H₇S]⁺ | 159 | Loss of Bromine radical |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass and elemental composition of a molecule with extremely high accuracy. For this compound, HRMS serves to unequivocally confirm its molecular formula, C₁₀H₇BrS.

The technique provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³⁴S) results in a characteristic isotopic pattern in the mass spectrum, which further aids in confirming the compound's identity. The theoretical monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. This precise mass measurement is instrumental in distinguishing this compound from other potential isomers or compounds with the same nominal mass. While specific fragmentation studies for this compound are not detailed in the available literature, the analysis of thiophene-containing compounds in petroleum and polymers by advanced mass spectrometry techniques like ultrahigh-resolution mass spectrometry (UHRMS) and MALDI-ToF is well-established. researchgate.netnih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Combination | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₇BrS | ¹²C₁₀¹H₇⁷⁹Br¹³²S¹ | 237.9452 |

| ¹²C₁₀¹H₇⁸¹Br¹³²S¹ | 239.9431 |

X-ray Diffraction Techniques for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed structural information, including bond lengths, bond angles, and torsion angles, which allows for the unambiguous confirmation of the molecule's connectivity and conformation.

For this compound, a single-crystal X-ray analysis would reveal the spatial relationship between the thiophene and the 3-bromophenyl rings. Specifically, it would determine the dihedral angle between the planes of the two aromatic rings, which is a crucial parameter influencing the molecule's electronic properties and crystal packing.

Table 2: Typical Data Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of distances between atoms and angles between bonds. |

| Torsion Angles | The dihedral angle between the thiophene and bromophenyl rings. |

| Crystal Packing Information | Details on intermolecular interactions (e.g., π-π stacking) in the solid state. |

Electronic Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum provides information about the electronic structure and conjugation of the compound.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions associated with both the thiophene and the bromophenyl chromophores. The parent thiophene molecule exhibits a strong absorption band around 235 nm. nii.ac.jp The substitution of a bromophenyl group at the 3-position of the thiophene ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum due to the extension of the π-conjugated system.

Studies on a wide range of thiophene derivatives confirm that the position and nature of substituents significantly alter their optical and electronic properties. rsc.orgacs.org A substituent at the 3-position of a thiophene ring generally results in a less pronounced conjugation effect compared to a substituent at the 2-position. nii.ac.jp Spectroelectrochemical studies on other substituted thiophenes have also utilized UV-Vis-NIR spectroscopy to characterize the electronic structure of their cationic intermediates upon oxidation. nih.gov The spectrum of a related compound, 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one, was recorded over a range of 200–800 nm to confirm its structure. rasayanjournal.co.in

Table 3: Comparative UV-Vis Data for Thiophene and Related Compounds

| Compound | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Thiophene | ~235 nm | nii.ac.jp |

| This compound | Expected > 235 nm | Inferred from structural similarity |

Table of Mentioned Compounds

Computational and Theoretical Investigations of 3 3 Bromophenyl Thiophene and Its Electronic Properties

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 3-(3-Bromophenyl)thiophene, DFT calculations, commonly employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set like 6-311++G(d,p), are instrumental in determining its optimized geometric and electronic properties.

The geometry optimization process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-C and C-S bond lengths within the thiophene (B33073) ring, the C-Br bond length in the phenyl ring, and the dihedral angle between the planes of the thiophene and phenyl rings. This dihedral angle is particularly important as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. Theoretical studies on similar bi-aryl systems often show a non-planar optimized geometry due to steric hindrance between hydrogen atoms on the adjacent rings.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. These foundational calculations are the basis for the more detailed analyses discussed in the subsequent sections.

Table 1: Representative Theoretical Geometric Parameters for Phenylthiophene Systems (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental or calculated values for this compound.)

| Parameter | Typical Calculated Value |

|---|---|

| Thiophene C-S Bond Length | 1.72 - 1.76 Å |

| Thiophene C=C Bond Length | 1.37 - 1.39 Å |

| Thiophene C-C Bond Length | 1.42 - 1.44 Å |

| Phenyl C-C Bond Length | 1.39 - 1.41 Å |

| Phenyl C-Br Bond Length | ~1.90 Å |

| Inter-ring C-C Bond Length | 1.47 - 1.49 Å |

| Phenyl-Thiophene Dihedral Angle | 20° - 40° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species.

HOMO-LUMO Energy Gap Determination and Implications for Reactivity

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap, on the other hand, suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring, while the LUMO would also be distributed across the π-conjugated system of both rings. The presence of the bromine atom, an electron-withdrawing group, would likely lower the energy of both the HOMO and LUMO levels compared to unsubstituted 3-phenylthiophene. The magnitude of the energy gap is a key indicator of the molecule's potential application in organic electronics, where smaller gap materials are often sought.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are representative for similar aromatic compounds and are for illustrative purposes only.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the sulfur atom in the thiophene ring due to its lone pairs of electrons. The π-electron cloud of the thiophene ring would also contribute to this negative potential. In contrast, the hydrogen atoms of both rings would exhibit positive potential (blue). The region around the bromine atom would likely show a region of positive potential on the outermost surface (the σ-hole), making it a potential site for halogen bonding interactions, despite bromine's general electronegativity. The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the orbital-based analysis of reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy term measures the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected between the lone pairs on the sulfur atom (donor) and the antibonding π* orbitals of the thiophene ring (acceptor), as well as between the π orbitals of the thiophene ring and the π* orbitals of the phenyl ring. These π → π* and n → π* interactions are indicative of intramolecular charge transfer and are fundamental to the molecule's aromaticity and electronic communication between the two rings. The analysis also quantifies the charge on each atom, providing a more detailed picture of charge distribution than simple population analyses.

Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). DFT calculations can be used to compute these properties.

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for materials with potential applications in technologies like frequency doubling of light. For a molecule to have a non-zero β value, it must lack a center of inversion. While this compound is not a classic "push-pull" system with strong donor and acceptor groups, the asymmetry in its structure and charge distribution could lead to a modest NLO response. The magnitude of β is sensitive to the degree of intramolecular charge transfer and the energy of the first excited state. Computational studies on similar thiophene derivatives have shown that their NLO properties can be tuned by the nature and position of substituents.

Table 3: Representative Non-Linear Optical Properties (Note: This table illustrates the types of data obtained from NLO calculations for similar molecules.)

| Property | Description | Illustrative Value (a.u.) |

|---|---|---|

| αtot | Mean Polarizability | 150 - 200 |

| βtot | First Hyperpolarizability | 50 - 500 |

Reactivity Descriptors and Fukui Functions

DFT-based reactivity descriptors provide quantitative measures of a molecule's reactivity. Global descriptors, derived from the HOMO and LUMO energies, include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance to charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by the Fukui function, f(r), which indicates the change in electron density at a particular point when the total number of electrons in the system changes. Condensed Fukui functions are used to identify the reactivity of individual atoms within the molecule. There are three types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance).

f-(r) : For electrophilic attack (electron donation).

f0(r) : For radical attack.

For this compound, calculations of the Fukui functions would predict the most likely sites for chemical reactions. It is expected that the carbon atoms of the thiophene ring, particularly C2 and C5, would have the highest values of f-(r), making them the most susceptible to electrophilic attack, which is characteristic of thiophene chemistry. The sites for nucleophilic attack (highest f+(r)) would likely be associated with the carbon atom attached to the bromine and other electron-deficient regions of the phenyl ring. These theoretical reactivity indices provide valuable insights for synthetic chemists in predicting the regioselectivity of various reactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a molecule to define its chemical bonding and structure. wikipedia.orgamercrystalassn.org This method partitions a molecule's electron density into atomic basins, each containing a single nucleus, allowing for the calculation of properties on a per-atom basis. wikipedia.org

The analysis focuses on the topology of the electron density, identifying critical points where the gradient of the density is zero. These points are used to define atoms and the bond paths that link them, providing a quantum mechanical basis for molecular structure. wikipedia.orgpitt.edu For this compound, a QTAIM analysis would involve:

Identifying Bond Critical Points (BCPs): Locating the BCPs between the atoms of the thiophene and bromophenyl rings would help characterize the nature of the covalent bonds (e.g., C-C, C-S, C-H, C-Br) and the inter-ring C-C bond.

Analyzing Topological Properties: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would be calculated. These values help distinguish between shared-shell interactions (typical of covalent bonds) and closed-shell interactions (ionic bonds, van der Waals forces).

Mapping Molecular Graphs: A molecular graph would be generated, illustrating the network of bond paths that connect the atoms, confirming the molecular structure from a quantum mechanical perspective. amercrystalassn.org

Without specific studies on this compound, no data table of its topological properties can be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal. tandfonline.com

This technique provides insights into the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the molecular packing in the solid state. scirp.org For this compound, this analysis would typically involve:

Generating d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

Studies on similar molecules, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, have shown significant contributions from C···H/H···C, H···H, and Br···H/H···Br contacts. nih.gov A similar distribution might be expected for this compound, but specific percentages cannot be determined without experimental crystal structure data and subsequent analysis.

Time-Dependent DFT (TD-DFT) for Excited State Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. rsc.orgrsc.org It is often employed to predict and interpret UV-Vis absorption spectra by determining vertical excitation energies, oscillator strengths, and the nature of electronic transitions. rsc.orgchemrxiv.org

For this compound, a TD-DFT study would provide key insights into its photophysical properties:

Excitation Energies and Wavelengths: Calculation of the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These energies correspond to the absorption maxima (λ_max) in an electronic spectrum.

Oscillator Strengths (f): This parameter indicates the intensity of an electronic transition. Transitions with high oscillator strengths are considered "allowed" and correspond to strong absorption bands.

Molecular Orbital Contributions: Analysis of which molecular orbitals are involved in the primary electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). This helps characterize the nature of the excited state, such as whether it is a localized π-π* transition or involves intramolecular charge transfer (ICT). sonar.ch

While TD-DFT has been used to study many thiophene derivatives, specific values for excitation energies, oscillator strengths, and orbital contributions for this compound are not available in the searched literature. acs.orgjchps.comaps.org

Vibrational Frequency Analysis and Potential Energy Distribution

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration.

A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motion, such as stretching, bending, or rocking of particular bonds or functional groups. iosrjournals.org For this compound, this analysis would yield:

Calculated Vibrational Frequencies: A list of theoretical vibrational frequencies (in cm⁻¹). These are often scaled by an empirical factor to improve agreement with experimental data.

IR and Raman Intensities: Prediction of the intensities of each vibrational mode, which helps in simulating the theoretical spectra.

PED Assignments: A detailed assignment of each frequency to the vibrations of the molecular skeleton. For example, specific frequencies would be assigned to C-H stretching, C=C stretching in the aromatic rings, C-S stretching of the thiophene ring, and C-Br stretching. iosrjournals.orgderpharmachemica.com

Studies on related thiophene compounds have identified characteristic frequency regions for these vibrations, but a specific data table for this compound cannot be compiled without a dedicated computational study. iosrjournals.orgmdpi.com

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Materials

The incorporation of 3-(3-Bromophenyl)thiophene into conjugated polymer backbones can significantly influence the material's properties, making it a candidate for various applications in organic electronics. The phenyl substituent can affect the polymer's solubility, morphology, and electronic energy levels, while the bromo- functionality provides a reactive site for further chemical modifications or cross-coupling reactions.

Organic Field-Effect Transistors (OFETs)

While specific studies on poly(this compound) for OFET applications are not widely reported, the performance of related poly(3-arylthiophene)s provides valuable insights. The charge carrier mobility in OFETs is highly dependent on the polymer's ability to form well-ordered, crystalline structures. The introduction of a phenyl group at the 3-position of the thiophene (B33073) ring can influence the planarity of the polymer backbone and the intermolecular packing in the solid state.

In analogous poly(3-alkylthiophene)s, the regioregularity of the polymer chain is a critical factor for achieving high charge carrier mobilities. nih.gov For instance, regioregular poly(3-hexylthiophene) (P3HT) is a benchmark material in OFETs, exhibiting mobilities in the range of 0.01-0.1 cm²/Vs. The performance of such devices is also sensitive to the processing conditions and the nature of the gate dielectric.

Research on other functionalized polythiophenes has shown that the introduction of different side chains can modulate the electronic properties and morphology of the polymer films. For example, poly[(3-alkylthio)thiophene]s have been synthesized and their OFET performance has been evaluated, demonstrating the impact of side-chain engineering on charge transport. nih.gov It is plausible that poly(this compound), if synthesized with high regioregularity, could exhibit interesting charge transport properties suitable for OFET applications. The phenyl group might enhance π-π stacking, while the bromo-substituent could be used to further functionalize the polymer to optimize its performance.

Table 1: Representative OFET Performance of Substituted Polythiophenes

| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| Regioregular P3HT | 0.05 - 0.1 | > 10⁵ | Spin-coating |

| P3EHTT | ~3x higher than P3EHT | - | Spin-coating |

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of polythiophenes make them attractive for use in OLEDs. The emission color of these polymers can be tuned by modifying the chemical structure, particularly the substituents on the thiophene ring. While there is no specific data on OLEDs fabricated with poly(this compound), studies on similar poly(3-arylthiophene)s indicate potential for light-emitting applications.

For instance, phenylene-functionalized polythiophene derivatives have been synthesized and shown to exhibit yellowish-green electroluminescence. nih.gov The introduction of aryl groups can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the emission wavelength. Copolymers of 3-decylthiophene (B1296728) and 3-bromothiophene (B43185) have also been investigated, demonstrating that the bromine substituent can significantly affect the fluorescence intensity and quantum yield. magtech.com.cn

The bromophenyl group in this compound could potentially lead to polymers with distinct electroluminescent properties. The phenyl group can enhance the photoluminescence efficiency, while the bromine atom might introduce heavy-atom effects that could favor phosphorescence or be used as a handle for further functionalization to tune the emission color.

Table 2: Electroluminescence Data for Phenyl-Substituted Polythiophene Derivatives

| Polymer | Emission Color | Max. Emission (nm) | Turn-on Voltage (V) |

| Poly[(3-(4′-n-butylphenyl)thiophene-2,5-diyl)...] | Yellowish-green | ~550 | - |

This table is based on data from analogous phenyl-substituted polythiophenes to provide an indication of potential properties, as direct data for poly(this compound) is not available.

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the field of organic photovoltaics, polythiophenes, particularly regioregular P3HT, have been extensively used as the electron donor material in bulk heterojunction solar cells. The performance of these devices is critically dependent on the polymer's absorption spectrum, energy levels, and ability to form an optimal morphology with the electron acceptor, typically a fullerene derivative.

While there are no specific reports on the use of poly(this compound) in OSCs, the structural features of this monomer suggest it could be a component in donor-acceptor copolymers. The phenyl substituent can influence the polymer's band gap and energy levels. For instance, in poly(3-alkylthiophene)s, the length of the alkyl side chain affects the photovoltaic performance. nih.gov The introduction of an aryl group would likely have a more pronounced electronic effect.

Furthermore, the bromine atom on the phenyl ring offers a route to create more complex polymer architectures through post-polymerization modification or by using the monomer in Suzuki or Stille coupling reactions to create donor-acceptor copolymers. These copolymers are a major focus of current OSC research as they allow for fine-tuning of the optical and electronic properties to maximize device efficiency.

Electro-Optical Devices and Photochromic Materials

The delocalized π-electron system in conjugated polymers like polythiophenes gives rise to nonlinear optical properties, making them candidates for electro-optical devices. The electro-optic effect in these materials can be modulated by an external electric field. While specific data for poly(this compound) is not available, the introduction of an aromatic substituent can influence the polarizability of the polymer, which is a key factor for electro-optic activity.

Photochromic materials, which change their optical properties upon exposure to light, can also be created by incorporating photo-responsive molecules into a polymer matrix. Thiophene-based photochromic materials have been developed, often utilizing diarylethene units. While this compound itself is not photochromic, it could be copolymerized with photochromic monomers to create materials for applications such as optical data storage and molecular switches. The properties of the polythiophene backbone would influence the switching characteristics of the photochromic units.

Conjugated Polymer Synthesis and Characterization

The synthesis of well-defined conjugated polymers from monomers like this compound is crucial for achieving desirable material properties and device performance. Control over the polymerization process, particularly the regiochemistry, is of paramount importance.

Regioregular and Regiorandom Polythiophenes

For 3-substituted thiophenes, polymerization can lead to different regioisomers: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu A high degree of HT regioregularity generally leads to a more planar polymer backbone, which facilitates π-stacking and enhances charge carrier mobility. cmu.edu In contrast, regiorandom polymers, with a mix of these linkages, tend to have a more twisted conformation, leading to a larger bandgap and lower conductivity. cmu.edu

Several synthetic methods have been developed to achieve high regioregularity in polythiophenes. The Grignard Metathesis (GRIM) polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s from 2,5-dibromo-3-alkylthiophenes. researchgate.net This method involves the formation of a Grignard reagent followed by nickel-catalyzed polymerization. researchgate.net

For the synthesis of poly(3-arylthiophene)s, including potentially poly(this compound), Kumada catalyst-transfer polycondensation and Suzuki polycondensation are powerful techniques. nih.gov

Kumada Catalyst-Transfer Polycondensation: This method typically involves the polymerization of a Grignard reagent derived from a bromo- or iodothiophene monomer, catalyzed by a nickel complex. It is a chain-growth polymerization that can produce polymers with controlled molecular weights and low polydispersity.

Suzuki Polycondensation: This method involves the cross-coupling of a thiophene monomer bearing two boronic acid or ester groups with a dihaloaromatic comonomer, or the self-coupling of a thiophene monomer with both a halide and a boronic acid/ester group. This is a versatile method that allows for the synthesis of a wide range of copolymers.

The synthesis of regioregular poly(this compound) would likely involve the preparation of a suitable dihalo- or haloboronic acid derivative of the monomer, followed by one of these controlled polymerization methods. The bulky bromophenyl substituent might influence the regioselectivity of the polymerization, and optimization of the reaction conditions would be necessary to achieve a high HT content.

Electrochemical Properties of Poly(phenylthiophene) Derivatives

Poly(phenylthiophene) derivatives, which can be synthesized from monomers like this compound, are a class of conducting polymers with significant potential for electrochemical applications. acs.org These polymers exhibit high electronic conductivity in their doped state and can undergo both p-doping (oxidation) and n-doping (reduction) processes. acs.org This dual-doping capability makes them highly suitable for use as electroactive materials in electrochemical capacitors (ECCs), where they can function as both the cathode and anode. acs.org

The charge storage mechanism in these polymer-based ECCs involves the insertion and extraction of ions from an electrolyte to balance the charge on the polymer backbone during doping and de-doping. acs.org The performance of these materials is influenced by factors such as the monomer's molecular structure and the conditions of electropolymerization. acs.orguow.edu.au For instance, the introduction of electron-withdrawing groups can be a strategy to improve n-doping properties. acs.org

Research into various poly(3-substituted thiophene)s has demonstrated their promising electrochemical characteristics. For example, copolymers of 3-methoxythiophene (B46719) have been synthesized to create materials for electrochromic displays, showing distinct oxidation potentials. researchgate.net Similarly, poly(3-thiophene acetic acid) has been electrochemically synthesized to form nanowires that exhibit good electrochemical responsiveness. rsc.org Studies on specific poly(phenylthiophene) derivatives have reported high specific discharge capacities and good cycling stability, making them promising candidates for energy storage devices. One particular capacitor based on a methyl-substituted poly(phenylthiophene) showed high capacity and superior charge/discharge performance with minimal degradation over numerous cycles. acs.org

Below is a table summarizing the electrochemical properties of representative polythiophene derivatives, illustrating the range of performance characteristics achievable with this class of materials.

| Polymer Derivative | Oxidation Potential (V vs. SCE) | Key Electrochemical Feature | Potential Application |

| Poly(3-methoxythiophene-co-3-thiophene-ethanol) | 1.1 (for MOT monomer) | Reversible electrochromism | Electrochromic Displays |

| Poly(3-thiophene acetic acid) Nanowires | Not specified | Good electrochemical responsiveness | Electrochemical Sensors |

| Methyl-substituted Poly(phenylthiophene) | Not specified | High specific discharge capacity, stable p- and n-doping | Electrochemical Capacitors |

Applications in Sensing Technologies (Non-Biological)

The unique electronic and optical properties of thiophene-based compounds make them excellent candidates for the development of chemosensors. Derivatives of this compound can be incorporated into larger molecular structures designed to detect specific ions and molecules through mechanisms such as fluorescence quenching or enhancement.

A notable example is the creation of thiophene-derived Schiff bases that function as "off-on-off" fluorescence chemosensors. researchgate.net These sensors have been designed for the sequential detection of zinc (Zn²⁺) and phytate ions. The sensor exhibits a significant fluorescence enhancement upon binding with Zn²⁺ ions, which is then quenched upon the subsequent addition of phytate. This type of selective and sensitive detection is crucial for monitoring in environmental and industrial applications. researchgate.net

Furthermore, polymers derived from thiophene, such as 3-polythiophene acetic acid (3-PTAA), serve as effective platforms for constructing electrochemical sensors. researchgate.net By anchoring 3-PTAA nanoparticles onto graphene nanosheets, a highly sensitive immunosensor platform can be created. While often used for biological markers, the underlying principle of using the polymer's conductive and functional properties to detect binding events can be readily adapted for non-biological targets. The carboxyl groups on the 3-PTAA allow for the effective immobilization of receptor molecules, and the polymer's conductivity facilitates the transduction of the binding event into a measurable electrochemical signal. researchgate.net

Coordination Chemistry and Ligand Design

Thiophene and its derivatives, including this compound, play a notable role in coordination chemistry. The thiophene ring can coordinate to metal centers in several ways, most commonly as a pi-ligand in an η⁵-fashion, forming "piano stool" complexes, or through its sulfur atom in an η¹(S) mode. wikipedia.orgbohrium.com Although thiophene itself is generally a weak coordinating ligand, its derivatives can be engineered into more complex and robust ligands. bohrium.com

The reactivity and coordination mode of the thiophene ring are influenced by the metal center and its associated ligands. researchgate.net For instance, functionalizing the thiophene backbone with other coordinating groups, such as amides and pyridines, creates multidentate ligands. In complexes involving N-(2-pyridyl)-3-thienylalkyl-carboxamide, bidentate coordination to metals like Cu(II), Zn(II), and Co(II) occurs through the carbonyl oxygen and the pyridine (B92270) nitrogen atom, with the thiophene group remaining as a non-coordinating but structurally important moiety. nih.gov

The study of these metal-thiophene complexes is partly driven by their relevance to industrial processes like hydrodesulfurization, where understanding the interaction between sulfur-containing heterocycles and metal catalysts is crucial. derpharmachemica.com The ability to tune the electronic and steric properties of the thiophene ligand by adding substituents like the 3-bromophenyl group allows for the fine-tuning of the resulting metal complex's properties for specific applications.

Catalytic Applications and Catalyst Design

This compound is a valuable precursor in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The presence of both a C-H bond on the thiophene ring and a C-Br bond on the phenyl ring provides two distinct reaction sites. Specifically, the bromo-substituent can be used as a blocking group to direct palladium-catalyzed C-H activation to a specific position on the thiophene ring. beilstein-journals.orgresearchgate.net

This strategy allows for the regioselective introduction of aryl groups at the C5-position of the thiophene ring via direct arylation, without cleaving the C-Br bond. beilstein-journals.orgresearchgate.net Subsequently, the C-Br bond can be used in a second coupling reaction, such as a Suzuki coupling, to introduce a different aryl group. beilstein-journals.org This sequential functionalization provides a "green" and efficient, multi-step route to synthesize complex 2,5-diarylthiophenes, which are important building blocks for organic semiconductors. beilstein-journals.orgresearchgate.net

Beyond its role as a substrate, the thiophene moiety itself can be used to modify and improve catalysts. For example, modifying the surface of a platinum (Pt) catalyst with thiophene has been shown to significantly enhance the catalyst's selectivity in hydrogenation reactions. acs.org The thiophene alters the surface environment of the Pt metal, influencing the adsorption geometry of the reactant molecules and thereby preventing undesirable side reactions like dehalogenation. acs.org

Corrosion Inhibition Studies (Theoretical and Material-based)

Thiophene derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric and sulfuric acid. researchgate.netscispace.comresearchgate.net Both experimental and theoretical studies have demonstrated their ability to significantly reduce the corrosion rate. frontiersin.org

The mechanism of inhibition involves the adsorption of the thiophene derivative molecules onto the metal surface. scispace.comoup.com This forms a protective film that acts as a barrier to the corrosive medium. The adsorption is facilitated by the presence of the sulfur heteroatom, which has lone pair electrons, and the π-electrons of the aromatic thiophene ring. frontiersin.org These features allow the molecule to bond with the vacant d-orbitals of the iron atoms on the steel surface.

Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have provided insights into the inhibitor-surface interaction. frontiersin.orgnih.gov These computational methods help to correlate the molecular structure of the inhibitor with its efficiency by calculating parameters such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), the energy gap, and dipole moment. researchgate.net Experimental techniques, including weight loss measurements and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that the inhibition efficiency generally increases with the concentration of the thiophene inhibitor. scispace.comresearchgate.net These studies often classify thiophene derivatives as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. researchgate.net

The table below presents data on the inhibition efficiency of various thiophene derivatives on steel in acidic media, as determined by experimental methods.

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| 2-ethylamine thiophene | 5 x 10⁻³ M | 0.5 M H₂SO₄ | 98% | researchgate.net |

| 2-acetylthiophene thiosemicarbazone (2-AT) | 0.5 mM | 1 M HCl | 96% | oup.com |

| Thiophene-imidazoline derivative (S4-C11) | 100 mg L⁻¹ | CO₂-saturated formation water | 87.55% | nih.gov |

Emerging Research Trends and Future Perspectives for 3 3 Bromophenyl Thiophene

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 3-arylthiophenes, including 3-(3-Bromophenyl)thiophene, has traditionally relied on well-established cross-coupling reactions. However, current research is intensely focused on developing more efficient, sustainable, and cost-effective synthetic methods.

Current Synthetic Approaches:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods for the synthesis of 3-arylthiophenes. researchgate.netresearchgate.net These reactions typically involve the coupling of a thiophene (B33073) boronic acid or its derivatives with an aryl halide. For the synthesis of this compound, this would involve reacting 3-thiopheneboronic acid with 1,3-dibromobenzene (B47543) or 3-bromophenylboronic acid with 3-bromothiophene (B43185). While effective, these methods often require expensive catalysts, ligands, and sometimes harsh reaction conditions.

Emerging Green Synthetic Routes:

The principles of green chemistry are driving the development of more sustainable synthetic protocols. wikipedia.org Research is exploring the use of water as a solvent, minimizing the use of hazardous organic solvents. rsc.org Furthermore, efforts are being made to develop catalyst systems that are more environmentally benign and can be used in lower concentrations. chemicalbook.com The use of microwave irradiation and ultrasound synthesis are also being investigated to reduce reaction times and energy consumption. wikipedia.org For thiophene derivatives, transition-metal-free synthesis strategies are also gaining traction, offering a more sustainable alternative to traditional methods. chemicalbook.com

Future Perspectives:

Future research will likely focus on optimizing these green synthetic routes to achieve higher yields and purity for this compound. The development of reusable catalysts and flow chemistry processes could further enhance the sustainability and scalability of its production.

| Synthetic Strategy | Catalyst/Reagents | Advantages | Challenges |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | High yields, good functional group tolerance | Expensive catalyst, potential for metal contamination |

| Direct C-H Arylation | Palladium catalyst | Atom economy, reduced pre-functionalization | Regioselectivity control can be challenging |

| Transition-Metal-Free Synthesis | Strong bases, radical initiators | Avoids expensive and toxic metals | Often requires harsher conditions, limited scope |

| Microwave-Assisted Synthesis | - | Rapid reaction times, improved yields | Scalability can be an issue |

| Synthesis in Green Solvents | Water, ionic liquids | Reduced environmental impact | Solubility of reactants can be a limitation |

This table provides a summary of current and emerging synthetic strategies for 3-arylthiophenes, applicable to the synthesis of this compound.

Exploration of Advanced Functionalization Strategies for Complex Architectures

The bromine atom and the reactive positions on the thiophene ring of this compound make it an excellent scaffold for further chemical modifications. Advanced functionalization strategies are key to building complex, multi-functional molecules for various applications.

Versatile Cross-Coupling Reactions:

The bromine atom on the phenyl ring is a prime site for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To introduce additional aryl or heteroaryl groups. researchgate.netresearchgate.net

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. nih.govwikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, extending the π-conjugation. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: For the synthesis of arylamines, which are important in many organic materials. wikipedia.orgnih.gov

These reactions allow for the precise tuning of the electronic and photophysical properties of the resulting molecules.

C-H Activation and Functionalization:

Direct C-H activation is a powerful tool for the functionalization of thiophene rings, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalization. chemrxiv.orgresearchgate.net Research into the regioselective C-H functionalization of the thiophene moiety in this compound could open up new avenues for creating novel molecular architectures.

Future Perspectives:

The development of orthogonal functionalization strategies, where the phenyl and thiophene rings can be modified independently, will be crucial for the synthesis of highly complex and tailored molecules. The combination of traditional cross-coupling with modern C-H activation techniques will likely lead to the creation of novel materials with unprecedented properties.

| Functionalization Reaction | Reagents | Position of Functionalization | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Phenyl ring (at Br) | Tuning electronic properties, building block for polymers |

| Heck Coupling | Alkenes, Pd catalyst | Phenyl ring (at Br) | Extending conjugation, creating styrenic derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Phenyl ring (at Br) | Creating linear, rigid structures for electronics |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Phenyl ring (at Br) | Synthesis of hole-transporting materials |

| C-H Activation | Various coupling partners, Pd catalyst | Thiophene ring (C2, C5 positions) | Direct and efficient derivatization |

This interactive table outlines potential advanced functionalization strategies for this compound.

Integration into Next-Generation Organic Electronic Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. youtube.com this compound is a promising candidate for incorporation into a variety of next-generation devices.

Organic Field-Effect Transistors (OFETs):

Polymers containing thiophene units are widely used as the active layer in OFETs. nih.govrsc.org The properties of this compound could be leveraged to synthesize novel polymers with tailored electronic characteristics. The phenyl substituent can influence the packing of the polymer chains, which is a critical factor for high charge carrier mobility.

Organic Photovoltaics (OPVs):

In the realm of organic solar cells, thiophene derivatives are often used as electron-donating materials in the active layer. scielo.brnih.govorganic-chemistry.org The ability to functionalize this compound allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the performance of OPV devices.

Organic Light-Emitting Diodes (OLEDs):

Thiophene-containing compounds have also been investigated for use in OLEDs, both as host materials and as emissive dopants. acs.org The modular nature of this compound allows for the incorporation of moieties that can tune the emission color and improve the efficiency and stability of OLED devices.

Future Perspectives:

Future research will focus on the synthesis and characterization of polymers and small molecules derived from this compound for specific applications in organic electronics. The development of materials with high charge mobility, optimized energy levels, and long-term stability will be key to realizing the full potential of this compound in next-generation devices.

| Device Type | Potential Role of this compound | Key Properties to Optimize |

| OFETs | Monomer for semiconducting polymers | Charge carrier mobility, on/off ratio, stability |

| OPVs | Building block for donor or acceptor materials | Energy levels (HOMO/LUMO), absorption spectrum, morphology |

| OLEDs | Core structure for emissive or host materials | Emission wavelength, quantum efficiency, lifetime |

This table summarizes the potential applications of this compound in next-generation organic electronic devices.

Continued Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in modern materials science by providing insights into the electronic structure and properties of molecules. rsc.org Such studies are invaluable for the predictive design of new materials based on this compound and for understanding the mechanisms of their reactions.

Predicting Electronic Properties:

DFT calculations can be used to predict key electronic properties such as HOMO and LUMO energy levels, ionization potential, and electron affinity. researchgate.net This information is vital for designing materials with suitable energy levels for efficient charge injection and transport in electronic devices. Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of promising candidates for experimental synthesis.

Understanding Reaction Mechanisms:

Computational studies can elucidate the detailed mechanisms of the synthetic and functionalization reactions involving this compound. By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of these reactions. This knowledge can then be used to optimize reaction conditions and design more effective catalysts.

Future Perspectives:

The synergy between computational and experimental research will continue to be a driving force in the development of materials based on this compound. More accurate and efficient computational methods will enable the in-silico design of complex molecular architectures with tailored properties for specific applications. The use of machine learning and artificial intelligence, trained on both computational and experimental data, could further accelerate the discovery of next-generation organic electronic materials.

| Computational Method | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), molecular geometry, vibrational frequencies | Predictive design of materials with targeted electronic properties |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra | Understanding photophysical properties for OLEDs and OPVs |

| Molecular Dynamics (MD) | Conformational analysis, molecular packing in solid state | Predicting morphology and its effect on charge transport |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Understanding solvent and catalyst effects on reaction mechanisms |

This interactive table highlights the role of various computational studies in advancing the research of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)thiophene with high regioselectivity?

Methodological Answer: The synthesis of this compound often involves Suzuki-Miyaura cross-coupling reactions between brominated thiophene derivatives and aryl boronic acids. For regioselective bromination, direct electrophilic substitution on thiophene can be controlled using Lewis acids (e.g., FeCl₃) to direct bromine to the 3-position. Post-synthetic characterization via ¹H/¹³C-NMR is critical to confirm regiochemistry, as thiophenic protons exhibit distinct splitting patterns (e.g., doublets for HT-HT sequences in related copolymers) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: ¹H-NMR signals for thiophenic protons typically appear at δ 6.8–7.5 ppm, while bromophenyl protons resonate at δ 7.2–7.8 ppm. For configurational analysis, ¹³C-NMR can differentiate regioisomers: thiophenic carbons in HT-HT sequences produce four distinct signals (e.g., 127–132 ppm for backbone carbons), whereas irregular sequences yield additional peaks. 2D NMR (e.g., HSQC, HMBC) is recommended to correlate protons with adjacent carbons and resolve overlapping signals .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer: Purification challenges include residual catalysts (e.g., Pd from cross-coupling) and regioisomeric byproducts. Column chromatography using silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) effectively separates brominated derivatives. For higher purity (>95%), recrystallization in ethanol or THF is recommended. HPLC with UV detection (λ = 254 nm) can monitor purity, as seen in oligophenothiazine analogs .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to assess electronic transitions. For this compound, the bromine atom lowers the HOMO-LUMO gap (~3.5 eV) compared to non-brominated analogs, enhancing charge-transfer properties. Time-dependent DFT (TD-DFT) with CAM-B3LYP predicts UV-Vis spectra, showing strong absorption at ~300 nm due to π→π* transitions, consistent with experimental data .

Q. What mechanistic insights explain the cytotoxic activity of this compound derivatives in leukemia cells?

Methodological Answer: Derivatives like 1-(3-bromophenyl)-3-(thiophen-3-yl)-pyrazoline induce apoptosis via caspase-3 activation. Structure-activity relationship (SAR) studies reveal that bromine enhances electrophilicity, facilitating interactions with cellular nucleophiles (e.g., glutathione). Flow cytometry and Western blotting confirm mitochondrial membrane depolarization and PARP cleavage, validating caspase-dependent pathways .

Q. How do crystallographic data resolve contradictions in reported melting points for this compound analogs?

Methodological Answer: Discrepancies in melting points (e.g., 129–130°C vs. 57°C for brominated thiophenes) arise from polymorphism or solvate formation. Single-crystal X-ray diffraction (SCXRD) identifies packing motifs: planar molecules with π-stacking exhibit higher melting points, while bulky substituents (e.g., hexyl chains) reduce symmetry and lower melting points. Differential Scanning Calorimetry (DSC) further distinguishes polymorphic transitions .

Q. What strategies optimize the NLO (nonlinear optical) response of this compound-based materials?

Methodological Answer: Hyperpolarizability (β) and second-harmonic generation (SHG) are enhanced by introducing electron-withdrawing groups (e.g., -Br) and extending conjugation. Z-scan measurements at 532 nm show that bromine increases the third-order nonlinear susceptibility (χ³) by 40% compared to chlorine analogs. TD-DFT simulations correlate dipole moment alignment with SHG efficiency, guiding molecular design .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting NMR assignments for thiophene-bromophenyl conjugates in the literature?

Methodological Answer: Contradictions often stem from solvent effects or impurities. For example, ODCB (o-dichlorobenzene) solvent peaks at 127–132 ppm in ¹³C-NMR can mask thiophenic signals. Repeating experiments in deuterated DMSO or CDCl₃ and spiking with authentic standards resolves ambiguities. Comparative analysis with structurally defined analogs (e.g., 3-(6-bromohexyl)thiophene) is advised .

Q. Why do UV-Vis spectra of this compound derivatives vary across studies?

Methodological Answer: Variations arise from aggregation-induced emission (AIE) or solvent polarity effects. For instance, in polar solvents (e.g., acetonitrile), charge-transfer transitions redshift by ~20 nm. Lambert-Beer law validation (ε = 10⁴–10⁵ M⁻¹cm⁻¹) ensures linearity, while femtosecond transient absorption spectroscopy identifies excited-state dynamics (e.g., intersystem crossing) .

Tables for Key Data

Retrosynthesis Analysis